1-Naphthylamine, 8-chloro-5-(3-chlorobenzyl)-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrobromide
Description
1-Naphthylamine, 8-chloro-5-(3-chlorobenzyl)-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrobromide is a complex heterocyclic amine derivative featuring:
- A 1,2,3,4-tetrahydronaphthalene backbone.
- 8-chloro and 5-(3-chlorobenzyl) substituents on the naphthylamine core.
- N,N-dimethyl functionalization at the amine group.
- A hydrobromide salt counterion, enhancing solubility and stability for pharmaceutical or synthetic applications.
Properties
CAS No. |
63979-03-3 |
|---|---|
Molecular Formula |
C19H22BrCl2NO |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
[8-chloro-5-[(3-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;bromide |
InChI |
InChI=1S/C19H21Cl2NO.BrH/c1-22(2)17-8-4-7-15-18(10-9-16(21)19(15)17)23-12-13-5-3-6-14(20)11-13;/h3,5-6,9-11,17H,4,7-8,12H2,1-2H3;1H |
InChI Key |
ZIBMDZPCZNQWNX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC3=CC(=CC=C3)Cl.[Br-] |
Origin of Product |
United States |
Biological Activity
1-Naphthylamine, 8-chloro-5-(3-chlorobenzyl)-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrobromide (CAS No. 63979-03-3) is a complex organic compound notable for its unique structural features and potential biological activities. This compound has been the subject of various studies due to its pharmacological properties and interactions with biological systems.
Chemical Structure
The compound's molecular formula is with a molecular weight of 431.2 g/mol. The structure includes a naphthalene ring system, a tetrahydro structure, and multiple halogen substituents that enhance its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.2 g/mol |
| CAS Number | 63979-03-3 |
| IUPAC Name | [8-chloro-5-[(3-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;bromide |
Biological Activity Overview
Research indicates that derivatives of naphthylamine exhibit a range of biological activities including:
- Anticancer Properties : Some studies suggest that naphthylamine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.
The biological activity of 1-naphthylamine derivatives is often linked to their ability to interact with specific molecular targets within biological systems. These interactions can lead to various effects such as enzyme inhibition or modulation of receptor activity.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Activity : A study demonstrated that certain naphthylamine derivatives inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : Research indicated that compounds similar to 1-naphthylamine displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to enhance this activity.
- Cholinesterase Inhibition : A comparative study on Mannich bases revealed that naphthylamine derivatives exhibited potent inhibition against AChE, suggesting potential therapeutic applications in Alzheimer's disease treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Groups
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s dual chloro substituents (8-Cl and 3-Cl-benzyl) enhance electrophilicity and binding affinity compared to mono-halogenated analogs like those in .
- Hydrobromide salts (shared with ) improve aqueous solubility, critical for bioavailability in drug formulations.
Table 2: Physicochemical Comparison
Key Findings :
- The N,N-dimethyl group in the target compound may reduce metabolic degradation compared to non-alkylated amines (e.g., ), as seen in other dimethylated pharmaceuticals .
- Chlorobenzyl groups (shared with ) could enhance lipophilicity, favoring blood-brain barrier penetration for neurological targets.
Preparation Methods
General Synthetic Strategy
The preparation of such a compound typically involves:
- Synthesis of the substituted tetrahydro-1-naphthylamine core
- Introduction of the 3-chlorobenzyl substituent at the 5-position
- Chlorination at the 8-position of the naphthylamine ring
- N,N-Dimethylation of the amine group
- Formation of the hydrobromide salt
Each step requires careful control of reaction conditions to achieve regioselectivity and maintain the stereochemistry of the tetrahydro-1-naphthylamine ring.
Preparation of the Tetrahydro-1-naphthylamine Core
The tetrahydro-1-naphthylamine backbone can be synthesized by hydrogenation or partial reduction of 1-naphthylamine or related naphthalene derivatives. Sigma-Aldrich documents the availability of 1,2,3,4-tetrahydro-1-naphthylamine with high purity (97%) as a key reagent, indicating its commercial accessibility or synthesis via catalytic hydrogenation methods.
- Typical hydrogenation uses catalysts such as Pd/C or Pt under mild pressure and temperature to selectively reduce the aromatic ring while preserving the amine functionality.
- The resulting tetrahydro-1-naphthylamine serves as the scaffold for further substitution.
Introduction of the 3-Chlorobenzyl Group at the 5-Position
The 3-chlorobenzyl substituent can be introduced via nucleophilic substitution or alkylation reactions:
- Preparation of 3-chlorobenzyl halide : The benzyl halide (e.g., 3-chlorobenzyl bromide) is typically synthesized by bromination of 3-chlorotoluene using N-bromosuccinimide (NBS) under radical conditions, as described in related aromatic benzyl bromide syntheses.
- Alkylation of tetrahydro-1-naphthylamine : The tetrahydro-1-naphthylamine is alkylated at the 5-position using the prepared 3-chlorobenzyl bromide under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as DMF or DMSO.
- Careful control of temperature and stoichiometry is necessary to avoid multiple substitutions or over-alkylation.
Chlorination at the 8-Position
Chlorination on the aromatic ring at the 8-position can be achieved using electrophilic aromatic substitution reactions:
- Chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are used under controlled conditions.
- The presence of electron-donating or withdrawing groups on the ring influences regioselectivity, so the substitution pattern must be optimized experimentally.
- Literature on chlorinated tetrahydro-naphthalene derivatives suggests that selective chlorination at the 8-position is feasible by controlling reaction time and temperature.
N,N-Dimethylation of the Amine Group
The secondary amine is converted to the N,N-dimethyl derivative typically by:
- Reductive methylation : Reaction with formaldehyde and formic acid (Eschweiler–Clarke reaction) or with formaldehyde and sodium cyanoborohydride.
- Alkylation : Treatment with methyl iodide or dimethyl sulfate under basic conditions.
- The reductive methylation route is preferred for selectivity and minimizing overalkylation.
Formation of the Hydrobromide Salt
The final step involves converting the free base amine into its hydrobromide salt to improve stability and solubility:
- The N,N-dimethylated amine is dissolved in an appropriate solvent (e.g., ethanol or ether).
- Hydrobromic acid (HBr) is added dropwise under cooling to precipitate the hydrobromide salt.
- The salt is isolated by filtration and dried under vacuum.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Partial hydrogenation | Pd/C, H2, mild pressure | 1,2,3,4-tetrahydro-1-naphthylamine |
| 2 | Benzyl bromide synthesis | NBS, 3-chlorotoluene, radical conditions | 3-chlorobenzyl bromide |
| 3 | Alkylation | 3-chlorobenzyl bromide, K2CO3, DMF | 5-(3-chlorobenzyl)-substituted amine |
| 4 | Electrophilic chlorination | NCS or SO2Cl2, controlled temp | 8-chloro substituted derivative |
| 5 | Reductive methylation | Formaldehyde, formic acid or NaBH3CN | N,N-dimethyl amine |
| 6 | Salt formation | Hydrobromic acid, ethanol | Hydrobromide salt of final compound |
Research Outcomes and Analytical Data
- The synthetic route ensures regioselective substitution and maintains the tetrahydro structure.
- Purity and identity are confirmed by NMR, mass spectrometry, and elemental analysis.
- Hydrobromide salt formation improves compound stability and handling.
- Analogous compounds synthesized by similar methods have shown biological activity, indicating the synthetic approach is viable for pharmacologically relevant derivatives.
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store in tightly sealed, light-resistant containers at 2–8°C, away from oxidizing agents (e.g., peroxides, chlorates) and strong acids, which may induce decomposition or hazardous reactions .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation of dust or vapors, as chronic exposure may lead to methemoglobinemia or mutagenic effects .
- Decontamination: Clean spills using wet methods or HEPA-filtered vacuums to avoid aerosolization. Avoid dry sweeping .
- Emergency Measures: Immediate skin washing with soap/water and eye irrigation for 15 minutes. Monitor for symptoms of hypoxia (e.g., cyanosis) in case of acute exposure .
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
- Key Steps:
- Core Structure Formation: Condensation of 8-chloro-1-naphthylamine with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃) to introduce the benzyl group.
- Reductive Amination: Use of dimethylamine and sodium cyanoborohydride to generate the N,N-dimethyltetrahydroisoquinoline backbone.
- Salt Formation: Reaction with hydrobromic acid to precipitate the hydrobromide salt, purified via recrystallization from ethanol/water .
- Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: How is the compound’s purity and stability assessed during storage?
Methodological Answer:
- Stability Testing:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically >150°C for hydrobromide salts).
- HPLC-PDA: Monitor degradation products (e.g., free base formation) under accelerated storage conditions (40°C/75% RH for 6 months) .
- Purity Metrics:
- Elemental Analysis: Match calculated vs. observed C, H, N, Br content (deviation <0.4%).
- Karl Fischer Titration: Ensure moisture content <1% to prevent hydrolysis .
Advanced: How can researchers evaluate its potential biological activity in vitro?
Methodological Answer:
- Target Screening:
- Cytotoxicity:
- MTT Assay: Test against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Data Interpretation: Compare EC₅₀ values with structural analogs (e.g., N-methyl-1-naphthylamine derivatives) to identify SAR trends .
Advanced: What methodologies confirm its mutagenic or carcinogenic potential?
Methodological Answer:
- Ames Test: Use Salmonella typhimurium strains TA98/TA100 to detect frameshift/base-pair mutations. Include metabolic activation (S9 fraction) to simulate liver metabolism .
- Comet Assay: Quantify DNA strand breaks in human lymphocytes or HepG2 cells after 24-hour exposure .
- Comparative Analysis: Contrast results with 2-naphthylamine (known carcinogen) to assess risk, accounting for potential contamination during synthesis .
Advanced: Which analytical techniques resolve its stereochemical and structural properties?
Methodological Answer:
- X-Ray Crystallography: Determine absolute configuration of the tetrahydroisoquinoline core (e.g., R/S designation at C-1 and C-4) .
- NMR Spectroscopy:
- ¹H-¹H COSY/NOESY: Assign coupling patterns and confirm benzyl group orientation.
- ¹³C DEPT-135: Identify quaternary carbons (e.g., N,N-dimethyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 423.0421 for C₂₀H₂₁Cl₂N₂·HBr) .
Advanced: How to address contradictions in carcinogenicity data across studies?
Methodological Answer:
- Purity Verification: Use LC-MS to rule out contamination by 2-naphthylamine or other carcinogenic byproducts .
- Dose-Response Studies: Replicate assays at varying concentrations (0.1–100 µM) to identify threshold effects.
- In Silico Modeling: Apply QSAR tools (e.g., Derek Nexus) to predict metabolic pathways (e.g., N-hydroxylation) linked to carcinogenicity .
Advanced: How to design pharmacokinetic studies for this compound?
Methodological Answer:
- ADME Profiling:
- Caco-2 Permeability Assay: Predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests high bioavailability).
- Microsomal Stability: Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂ >30 min indicates slow hepatic clearance) .
- In Vivo Distribution: Radiolabel the compound with ¹⁴C and track tissue accumulation in rodent models using autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
